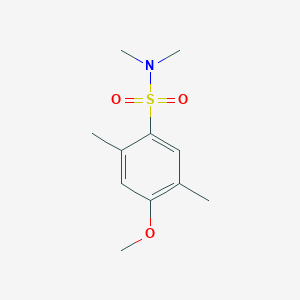
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MTS is widely used in various research applications, including biochemistry, biophysics, and neuroscience.
Mecanismo De Acción
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can result in changes in protein conformation, function, and stability. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also be used to introduce cysteine residues into proteins that do not naturally contain them.
Biochemical and Physiological Effects:
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been shown to modulate the activity of various proteins, including ion channels, transporters, and receptors. It can also affect protein stability, folding, and degradation. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been used to study the role of cysteine residues in protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is a useful tool for investigating the role of cysteine residues in protein function and identifying potential drug targets. It is a relatively simple and inexpensive reagent that can be used in a variety of experimental systems. However, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also have nonspecific effects on proteins, and its use requires careful experimental design and interpretation.
Direcciones Futuras
There are many potential future directions for research involving 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide. One area of interest is the development of new 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide derivatives with improved specificity and selectivity for cysteine residues. Another area of interest is the application of 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide in drug discovery and development, particularly in the identification of new drug targets and the development of new therapeutics. Finally, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide could be used in the development of new diagnostic tools for diseases that involve cysteine residue modifications in proteins.
Métodos De Síntesis
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can be synthesized by reacting p-anisidine with chloromethane and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is widely used in scientific research due to its ability to modify cysteine residues in proteins. It is commonly used as a thiol-specific reagent to label and modify cysteine residues in proteins. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is also used to study the structure and function of ion channels, transporters, and receptors. It is a useful tool for investigating the role of cysteine residues in protein function and for identifying potential drug targets.
Propiedades
Nombre del producto |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H17NO3S |
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-7-11(16(13,14)12(3)4)9(2)6-10(8)15-5/h6-7H,1-5H3 |
Clave InChI |
IPEJCAMHYLHJFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)








![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)

